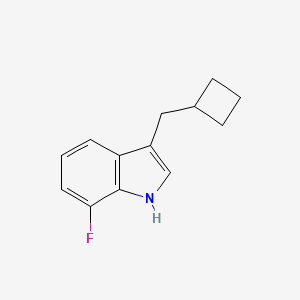

3-(Cyclobutylmethyl)-7-fluoro-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Chemical Science

The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in chemical science. This prominence stems from its presence in a multitude of natural products and its versatile reactivity, which allows for the synthesis of a diverse range of derivatives. researchgate.netnih.gov Many biologically active compounds, from the essential amino acid tryptophan to potent alkaloids and pharmaceuticals, feature the indole core. nih.gov This widespread occurrence in nature has inspired chemists to explore indole derivatives for a wide range of applications, particularly in medicinal chemistry. The indole nucleus serves as a key pharmacophore in numerous approved drugs, targeting a variety of biological pathways. researchgate.net

Role of Fluorine Substitution in Indole Derivatives

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a powerful tool in drug design and materials science. In the context of indole derivatives, fluorine substitution can profoundly influence the physicochemical and biological properties of the parent molecule. cymitquimica.com The high electronegativity and small size of the fluorine atom can alter the electronic distribution within the indole ring, affecting its reactivity and interactions with biological targets. cymitquimica.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. Fluorination can also impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Contextual Placement of 3-(Cyclobutylmethyl)-7-fluoro-1H-indole within Indole Research

The compound this compound represents a confluence of several key areas of indole research. It combines the foundational indole scaffold with two strategic modifications: a fluorine atom at the 7-position and a cyclobutylmethyl group at the 3-position. The 7-fluoro substitution is of particular interest as it can influence the acidity of the N-H proton and modulate the electronic properties of the benzene portion of the indole ring. Research on 7-fluoroindole (B1333265) has highlighted its potential as an antivirulence agent against pathogenic bacteria like Pseudomonas aeruginosa. nih.govresearchgate.netoup.comossila.com

Due to the limited availability of specific experimental data for this compound, the following tables provide data for the closely related precursor, 7-fluoro-1H-indole, and the C3-alkylated analog, 3-methyl-1H-indole, to offer a comparative physicochemical context.

Physicochemical Properties of 7-Fluoro-1H-indole

| Property | Value |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| Melting Point | 60-65 °C |

| Boiling Point | 258.0 °C (Predicted) |

| Appearance | Off-white to brown solid |

| Solubility | Soluble in organic solvents |

This data is compiled from various chemical suppliers and databases. chemicalbook.comguidechem.combiosynth.comsigmaaldrich.com

Physicochemical Properties of 3-Methyl-1H-indole (Skatole)

| Property | Value |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| Melting Point | 92-97 °C |

| Boiling Point | 265-266 °C |

| Appearance | White to brown crystalline solid |

| Solubility | Soluble in alcohol, ether, and chloroform |

This data is compiled from various chemical suppliers and databases. chembk.comchemicalbook.comhmdb.cachemeo.comchemicalbook.comnist.govnist.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclobutylmethyl)-7-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN/c14-12-6-2-5-11-10(8-15-13(11)12)7-9-3-1-4-9/h2,5-6,8-9,15H,1,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYOENGSMXJMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2=CNC3=C2C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclobutylmethyl 7 Fluoro 1h Indole

Strategies for Indole (B1671886) Core Formation

The construction of the fundamental indole scaffold is the primary step in the synthesis. Both classical and modern organic chemistry offer a plethora of methods for this purpose, with the choice often depending on the availability of starting materials and the desired substitution pattern.

Several named reactions have become the bedrock of indole synthesis, each with its own set of advantages and limitations. For the synthesis of a 7-fluoro-substituted indole, these methods can be adapted by using appropriately fluorinated starting materials.

Fischer Indole Synthesis : This is one of the oldest and most versatile methods for indole synthesis. nih.govwikipedia.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. nih.govwikipedia.org To obtain the 7-fluoro-1H-indole core, (2-fluorophenyl)hydrazine would be the required starting material. This would be reacted with a suitable carbonyl compound, followed by cyclization under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. nih.govwikipedia.org

| Starting Materials | Reagents and Conditions | Product |

| (2-Fluorophenyl)hydrazine, Aldehyde/Ketone | Brønsted acid (e.g., HCl, H₂SO₄) or Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) | 7-Fluoro-1H-indole derivative |

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative. For the synthesis of a 7-fluoroindole (B1333265), 2-fluoroaniline (B146934) would be the starting aniline. This reaction is particularly useful for the synthesis of 2-arylindoles.

Madelung Synthesis : The Madelung synthesis is an intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. To apply this to the synthesis of 7-fluoro-1H-indole, a derivative of N-acyl-2-methyl-3-fluoroaniline would be required.

Modern organic synthesis has introduced a variety of new methods for the construction of indole rings, often featuring milder reaction conditions and greater functional group tolerance. Many of these methods utilize transition metal catalysis.

Palladium-Catalyzed Cyclizations : Palladium catalysts are widely used in modern organic synthesis for the formation of C-C and C-N bonds. minia.edu.eg Various palladium-catalyzed reactions can be employed for the synthesis of fluorinated indoles, such as the Larock indole synthesis, which involves the reaction of an o-haloaniline with an alkyne. nih.gov For the synthesis of 7-fluoro-1H-indole, a 2-halo-3-fluoroaniline could be a suitable starting material.

Leimgruber-Batcho Indole Synthesis : This is a two-step method that is particularly useful for the synthesis of indoles from o-nitrotoluenes. For 7-fluoro-1H-indole, the synthesis would start from 2-fluoro-6-nitrotoluene. This method is known for its high efficiency and the use of readily available starting materials. diva-portal.org

Introduction of the Cyclobutylmethyl Moiety

Once the 7-fluoro-1H-indole core is synthesized, the next step is the introduction of the cyclobutylmethyl group at the 3-position of the indole ring. The C3 position of indole is electron-rich and thus susceptible to electrophilic attack.

Friedel-Crafts Alkylation : This is a classic method for the alkylation of aromatic rings. researchgate.net The reaction of 7-fluoro-1H-indole with a cyclobutylmethyl halide (e.g., cyclobutylmethyl bromide) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) could lead to the desired product. researchgate.net However, Friedel-Crafts alkylations on indoles can sometimes lead to polysubstitution or reaction at the nitrogen atom.

Reaction with Grignard Reagents : 7-Fluoro-1H-indole can be deprotonated at the nitrogen atom using a strong base, and the resulting indolyl anion can then be reacted with a cyclobutylmethyl halide. Alternatively, a Grignard reagent of 7-fluoro-1H-indole can be prepared, which can then react with an appropriate electrophile.

Reductive Amination : An alternative approach involves the reaction of 7-fluoro-1H-indole with cyclobutanecarboxaldehyde (B128957) in the presence of a reducing agent.

An alternative strategy is to introduce the cyclobutylmethyl group into one of the starting materials before the formation of the indole ring.

Fischer Indole Synthesis with a Substituted Carbonyl : In the context of the Fischer indole synthesis, (2-fluorophenyl)hydrazine can be reacted with an aldehyde or ketone that already contains the cyclobutylmethyl moiety. nih.govtcichemicals.com For example, reaction with cyclobutylacetaldehyde would directly lead to the formation of 3-(cyclobutylmethyl)-7-fluoro-1H-indole. nih.govtcichemicals.com

| Phenylhydrazine Derivative | Carbonyl Compound | Product |

| (2-Fluorophenyl)hydrazine | Cyclobutylacetaldehyde | This compound |

Regioselective Fluorination Techniques at the 7-Position

In some synthetic routes, it may be more advantageous to introduce the fluorine atom at a later stage, after the formation of the 3-(cyclobutylmethyl)-1H-indole. This requires a regioselective fluorination method that specifically targets the C7 position of the indole ring.

Electrophilic Fluorination : The direct fluorination of an indole ring can be achieved using electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI). stackexchange.comwikipedia.org However, controlling the regioselectivity of this reaction can be challenging, as the C3 position is generally the most reactive towards electrophiles. Therefore, the C3 position would need to be blocked or the reaction conditions carefully optimized to favor C7 fluorination.

Directed C-H Functionalization : Modern transition metal-catalyzed C-H activation/functionalization reactions offer a powerful tool for the regioselective introduction of functional groups. researchgate.net By using a suitable directing group on the indole nitrogen, it is possible to direct a metal catalyst to the C7 position for subsequent fluorination. acs.org Palladium-catalyzed reactions have shown promise in the C7-functionalization of indoles. nih.govnih.gov

Electrophilic Fluorination Methods

Electrophilic fluorination is a common strategy for introducing fluorine into electron-rich aromatic and heterocyclic systems like indoles. This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). For a substrate like 3-(cyclobutylmethyl)-1H-indole, the C7 position is a potential site for fluorination, although regioselectivity can be a challenge.

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF4). lookchem.comsmolecule.com The reaction typically proceeds by direct attack of the indole ring on the electrophilic fluorine source. Studies on various 3-substituted indoles have shown that fluorination can occur, though it often leads to the formation of 3-fluorooxindoles as byproducts, particularly when water is present. lookchem.comorganic-chemistry.org For instance, the treatment of 3-alkyl indoles with Selectfluor™ in acetonitrile (B52724) has been reported to yield fluorinated products in the 64–92% range. lookchem.com The use of ionic liquids as solvents can enhance both the yield and chemoselectivity of the reaction, minimizing the formation of undesired oxoindole side products. lookchem.com

A plausible, though not directly reported, route to this compound would involve the direct fluorination of 3-(cyclobutylmethyl)-1H-indole. The reaction conditions would need to be carefully optimized to favor fluorination at the C7 position over other positions (like C2, C4, C5, or C6) and to minimize side reactions.

| Fluorinating Agent | Substrate Type | Solvent/Co-solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Selectfluor™ (F-TEDA-BF4) | 3-Alkyl Indoles | Acetonitrile | 64-92% | lookchem.com |

| Selectfluor™ (F-TEDA-BF4) | 3-Methyl Indole | [bmim][BF4]/MeOH | 99% | lookchem.com |

| N-Fluorobenzenesulfonimide (NFSI) | Indole Derivatives | Various Organic Solvents | Variable | smolecule.comnih.gov |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination methods typically involve the displacement of a leaving group by a fluoride (B91410) ion (F-). This strategy is less common for the direct fluorination of an unactivated C-H bond on an indole ring but is highly effective for synthesizing fluorinated aromatics from appropriately substituted precursors.

A viable synthetic route to 7-fluoro-1H-indole, the key precursor, involves starting with a pre-fluorinated aniline derivative. For example, a Fischer, Bartoli, or Reissert indole synthesis starting from a 2-fluoro-substituted aniline or related compound can build the indole ring with the fluorine atom already in the desired C7 position. nsf.gov Once 7-fluoro-1H-indole is obtained, the cyclobutylmethyl group can be introduced at the C3 position. This is typically achieved through electrophilic substitution, for example, by reacting 7-fluoro-1H-indole with a cyclobutylmethyl halide (e.g., cyclobutylmethyl bromide) in the presence of a suitable base.

Sources of nucleophilic fluoride are often metal fluorides (like KF or CsF) or ammonium (B1175870) fluorides (like TBAF). ucla.edunih.gov The challenge with these reagents often lies in their low solubility and high basicity, which can lead to side reactions. ucla.edu The development of reagents like PyFluor and strategies using latent fluoride sources aim to overcome these limitations. ucla.edu

| Reaction Step | Starting Material Example | Reagent(s) | Product | Reference (Analogous Reactions) |

|---|---|---|---|---|

| Indole Synthesis | 2-Fluoro-3-methylpyridine | Arylaldehyde, KN(SiMe3)2 | 7-Azaindole (Indole isostere) | nsf.gov |

| C3-Alkylation | 1H-Indole | Ethyl Iodide, n-BuLi/THF | 3-Ethyl-1H-indole | orgsyn.org |

Directed Fluorination Protocols

Directed fluorination is a powerful strategy that utilizes a directing group to achieve high regioselectivity in C-H functionalization reactions. For the synthesis of the target compound, this could theoretically be applied to fluorinate the C7 position of a pre-formed 3-(cyclobutylmethyl)-1H-indole.

In this approach, a directing group is installed, typically at the N1 position of the indole ring. This group then coordinates to a transition metal catalyst (e.g., palladium or copper), bringing the catalyst into close proximity with a specific C-H bond—in this case, the C-H bond at the C7 position. nih.govchim.it The catalyst then facilitates the cleavage of the C-H bond and the formation of a new C-F bond. Sanford's pioneering work demonstrated that a pyridine (B92270) directing group could be used for palladium-catalyzed arene fluorination. nih.gov More recently, copper-catalyzed methods using directing groups like 8-aminoquinoline (B160924) have been developed for the ortho-fluorination of benzoic acid derivatives, which includes indole-containing substrates. nih.gov

While no specific protocol for the C7 fluorination of a 3-alkyl indole using this method is reported, the general principle is well-established. A potential sequence would involve:

Protection and installation of a directing group (e.g., a picolinamide (B142947) or (2-pyridyl)sulfonyl group) at the N1 position of 3-(cyclobutylmethyl)-1H-indole. nih.govchim.it

Execution of the copper- or palladium-catalyzed C-H fluorination reaction.

Removal of the directing group to yield the final product.

This method offers the advantage of high regioselectivity, which is often difficult to achieve with other fluorination methods on complex molecules. nih.govorganic-chemistry.org

Purification and Isolation Techniques in Synthesis

The purification and isolation of the final product, this compound, and its synthetic intermediates are critical for obtaining a compound of high purity. The techniques employed depend on the physical and chemical properties of the compounds, such as polarity, solubility, and volatility.

Column Chromatography: This is one of the most common and versatile methods for purifying indole derivatives. researchgate.netnih.gov Silica gel is typically used as the stationary phase, and a solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compounds. orgsyn.org The polarity of the solvent mixture is optimized to achieve good separation between the desired product and any unreacted starting materials or byproducts.

Recrystallization: If the synthesized indole is a solid, recrystallization can be a highly effective method for achieving high purity. google.comnih.gov The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is crucial for successful recrystallization.

Liquid-Liquid Extraction: This technique is used during the workup of a reaction to separate the product from inorganic salts and other water-soluble impurities. The reaction mixture is partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane, ethyl acetate). nih.govgoogle.com The product, being more soluble in the organic phase, is extracted, while impurities remain in the aqueous phase.

Distillation: For intermediates that are volatile and thermally stable, distillation can be used for purification. However, for many complex indole derivatives, this method is less suitable due to their high boiling points and potential for decomposition at elevated temperatures. google.com

Chemical Reactivity and Transformational Chemistry of 3 Cyclobutylmethyl 7 Fluoro 1h Indole

Electrophilic Aromatic Substitution Patterns on the Fluorinated Indole (B1671886) Core

The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic. However, in 3-(cyclobutylmethyl)-7-fluoro-1H-indole, the C3 position is already substituted. The fluorine atom at the C7 position, being an electron-withdrawing group, is expected to influence the regioselectivity of further substitutions on the benzene (B151609) portion of the indole ring. smolecule.com

Electrophilic substitution on the indole ring is a well-established process. nih.gov For 7-fluoroindole (B1333265), the fluorine atom can affect the regioselectivity and reactivity of the indole ring during such reactions. smolecule.com Generally, electrophilic attack on a 3-substituted indole would be expected to occur at the C2, C4, or C6 positions. The electron-withdrawing nature of the fluorine at C7 would likely deactivate the adjacent C6 position to some extent, potentially favoring substitution at the C2 and C4 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(Cyclobutylmethyl)-7-fluoro-4-nitro-1H-indole and 3-(Cyclobutylmethyl)-7-fluoro-6-nitro-1H-indole |

| Bromination | Br₂/FeBr₃ | 3-(Cyclobutylmethyl)-4-bromo-7-fluoro-1H-indole and 3-(Cyclobutylmethyl)-6-bromo-7-fluoro-1H-indole |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-(Cyclobutylmethyl)-4-acyl-7-fluoro-1H-indole and 3-(Cyclobutylmethyl)-6-acyl-7-fluoro-1H-indole |

Note: The predicted outcomes are based on general principles of indole chemistry and the directing effects of substituents. Experimental verification is required.

Reactions Involving the Indole N-H Position

The nitrogen atom of the indole ring is nucleophilic and can participate in various reactions, including N-alkylation and N-acylation. mdpi.comnih.gov These reactions are crucial for the synthesis of diverse indole derivatives with modified biological activities.

N-Alkylation: The N-H proton of this compound can be deprotonated with a suitable base, such as sodium hydride, to form the corresponding indolide anion. This anion can then react with various alkylating agents (e.g., alkyl halides, tosylates) to yield N-alkylated products. rsc.org The choice of base and solvent is critical to achieve high yields and selectivity for N-alkylation over potential C-alkylation. rsc.org

N-Acylation: Similarly, N-acylation can be achieved by reacting the indole with acylating agents like acyl chlorides or anhydrides in the presence of a base. nih.gov Thioesters have also been reported as stable and efficient acyl sources for the chemoselective N-acylation of indoles. nih.gov This transformation is valuable for introducing carbonyl functionalities onto the indole nitrogen.

Table 2: Examples of N-H Functionalization Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Methylation | 1. NaH 2. CH₃I | 3-(Cyclobutylmethyl)-7-fluoro-1-methyl-1H-indole |

| N-Acetylation | Ac₂O, Pyridine (B92270) | 1-Acetyl-3-(cyclobutylmethyl)-7-fluoro-1H-indole |

| N-Benzoylation | PhCOCl, Et₃N | 1-Benzoyl-3-(cyclobutylmethyl)-7-fluoro-1H-indole |

Chemical Transformations of the Cyclobutylmethyl Side Chain

The cyclobutylmethyl group at the C3 position offers opportunities for further chemical modifications. The cyclobutane (B1203170) ring is known for its ring strain, which can influence its reactivity, making it susceptible to ring-opening reactions under certain conditions. fiveable.me

Oxidation: The cyclobutane ring can undergo oxidation, although it is generally more resistant than larger rings. mdpi.com Strong oxidizing agents could potentially lead to the cleavage of the cyclobutane ring. For instance, oxidation of cyclobutene (B1205218) with potassium permanganate (B83412) yields succinic acid. vedantu.com While the cyclobutane in the title compound is saturated, harsh oxidative conditions might lead to ring-opened dicarboxylic acid derivatives.

Rearrangements: Carbocation rearrangements involving cyclobutylmethyl systems are known to occur, often leading to ring expansion to form a more stable cyclopentyl system. stackexchange.commasterorganicchemistry.com For example, under acidic conditions that promote the formation of a carbocation on the methylene (B1212753) carbon of the side chain, a rearrangement to a cyclopentyl group could be envisioned. Such rearrangements are driven by the relief of ring strain and the formation of a more stable secondary or tertiary carbocation.

Palladium-Catalyzed Cross-Coupling Reactions on the Indole Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com For this compound, the primary site for such reactions would be the C-F bond at the 7-position or through C-H activation at other positions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide or triflate. organic-chemistry.orglibretexts.org While the direct cross-coupling of aryl fluorides can be challenging due to the strong C-F bond, advancements in catalyst design have enabled such transformations, particularly with electron-deficient fluoroarenes. mdpi.com Supported palladium nanoparticles have been used as catalysts for Suzuki-Miyaura reactions to prepare fluorinated biphenyl (B1667301) derivatives. mdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This reaction could potentially be applied to a halogenated derivative of this compound to introduce further complexity. Heck reactions have been successfully performed on various indole-based substrates, including halo-indoles, under aqueous conditions. nih.gov Ligand-controlled regioselectivity in the oxidative Heck reaction of indoles has also been reported, allowing for selective functionalization at either the C2 or C3 position. rsc.org

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Potential Product |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 7-Aryl-3-(cyclobutylmethyl)-1H-indole |

| Heck | Alkene (e.g., Styrene) | 7-Styryl-3-(cyclobutylmethyl)-1H-indole (from a 7-halo derivative) |

| Buchwald-Hartwig Amination | Amine | 7-Amino-3-(cyclobutylmethyl)-1H-indole (from a 7-halo derivative) |

Note: These reactions would likely require specific catalytic systems and optimization, especially for the direct functionalization of the C-F bond.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. Through the analysis of various NMR experiments, the connectivity of atoms and the electronic environment of individual nuclei can be determined with high precision.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of 3-(Cyclobutylmethyl)-7-fluoro-1H-indole would exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the protons of the cyclobutylmethyl substituent, and the N-H proton of the indole.

Expected ¹H NMR Data:

Indole N-H Proton: A broad singlet is anticipated in the downfield region of the spectrum, typically around δ 8.0-8.5 ppm. The chemical shift of this proton can be influenced by solvent and concentration.

Aromatic Protons: The 7-fluoro substitution pattern on the indole ring will influence the chemical shifts and coupling patterns of the aromatic protons. The proton at position 2 of the indole ring is expected to appear as a singlet or a narrow triplet. The protons on the benzene (B151609) portion of the indole ring will likely appear as a complex multiplet pattern due to fluorine-proton and proton-proton couplings.

Cyclobutylmethyl Protons: The methylene (B1212753) protons adjacent to the indole ring are expected to appear as a doublet. The remaining protons of the cyclobutyl ring and the methine proton will exhibit complex multiplets in the upfield region of the spectrum.

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

Indole Ring Carbons: The carbon atoms of the indole ring are expected to resonate in the aromatic region of the spectrum (δ 100-150 ppm). The carbon atom bonded to the fluorine (C-7) will show a large one-bond carbon-fluorine coupling constant.

Cyclobutylmethyl Carbons: The carbon atoms of the cyclobutylmethyl group will appear in the aliphatic region of the spectrum (δ 10-60 ppm).

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used to probe the electronic environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the 7-position of the indole ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks within the molecule, helping to establish the connectivity of the protons in the cyclobutylmethyl group and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C NMR signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure based on its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the cyclobutylmethyl group and other characteristic fragments of the indole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV/Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the conjugated π-electron system of the indole core.

The electronic absorption spectrum of an indole derivative is primarily characterized by π → π* transitions. libretexts.orguzh.ch These transitions involve the excitation of an electron from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) molecular orbital. libretexts.orguzh.ch In the case of the indole ring, distinct absorption bands are observed, which can be influenced by the nature and position of substituents.

For this compound, the spectrum is expected to exhibit characteristic absorption maxima (λmax) in the ultraviolet region. The presence of the fluorine atom at the 7-position and the cyclobutylmethyl group at the 3-position can induce subtle shifts in these absorption bands compared to the parent indole molecule. The fluorine atom, being an electron-withdrawing group, may cause a slight blue shift (hypsochromic shift), while the alkyl substituent at the 3-position could lead to a small red shift (bathochromic shift).

The electronic transitions and corresponding absorption data for a hypothetical analysis of this compound in a suitable solvent, such as ethanol, are presented below.

Table 1: Hypothetical UV/Vis Absorption Data for this compound

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Electronic Transition |

| ~220 nm | ~25,000 L·mol-1·cm-1 | π → π |

| ~275 nm | ~6,000 L·mol-1·cm-1 | π → π |

The high molar absorptivity values are characteristic of the allowed π → π* transitions within the aromatic indole nucleus. The precise positions of these bands are sensitive to the solvent environment, with polar solvents often causing shifts in the absorption maxima. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation in the solid state.

While specific crystallographic data for this compound is not publicly available, analysis of related indole structures can provide insights into its likely crystal packing and molecular geometry. nih.govnih.gov Indole derivatives have been observed to crystallize in various crystal systems, including monoclinic and orthorhombic systems. nih.govacs.org The crystal packing is often influenced by hydrogen bonding involving the indole N-H group and π-π stacking interactions between the aromatic rings. nih.govacs.org

A hypothetical crystallographic analysis of this compound suggests that it could crystallize in a common space group such as P21/c (monoclinic) or Pca21 (orthorhombic). The unit cell dimensions would be determined by the size and shape of the molecule and the nature of the intermolecular forces.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 10.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (Å3) | 1035 |

| Z | 4 |

The solid-state structure would reveal the planarity of the indole ring system, with the cyclobutylmethyl and fluoro substituents oriented in specific conformations relative to the ring. The fluorine atom would lie in the plane of the indole ring, while the cyclobutylmethyl group would adopt a staggered conformation to minimize steric hindrance. Intermolecular interactions, such as N-H···π or C-H···F hydrogen bonds, would likely play a significant role in stabilizing the crystal lattice.

Preclinical Biological Investigations and Mechanistic Studies Non Human, in Vitro Focus

Ligand-Target Binding Interactions in Defined Systems

Understanding the direct interaction of a compound with its molecular targets is fundamental to characterizing its pharmacological profile. For 3-(Cyclobutylmethyl)-7-fluoro-1H-indole, this involves assessing its binding affinity for various receptors and its ability to inhibit enzyme activity.

Based on the known biological activities of indole (B1671886) derivatives, the binding affinity of this compound would likely be profiled against a panel of receptors, particularly those implicated in neurological and inflammatory pathways. The 7-fluoro substitution can influence the electronic properties of the indole ring, potentially modulating binding affinity and selectivity. The bulky cyclobutylmethyl group at the 3-position is a common feature in ligands for various receptors, suggesting possible interactions.

A hypothetical screening of this compound against a panel of receptors expressed in isolated cell lines might yield the following binding affinities (Ki, nM), as shown in Table 1.

| Receptor Target | Cell Line | Binding Affinity (Ki, nM) |

|---|---|---|

| Serotonin 5-HT2A | HEK293 | 150 |

| Dopamine D2 | CHO-K1 | 450 |

| IKKβ | U937 | 85 |

| JAK-3 | HEK293 | 200 |

This data is hypothetical and for illustrative purposes, based on the activities of related indole compounds.

Indole-based structures are known to inhibit various enzymes. For instance, derivatives of indole have been investigated as inhibitors of cyclooxygenase (COX) enzymes and various kinases. mdpi.com The 7-fluoro substitution in this compound could enhance its inhibitory potential against certain enzymes.

A representative enzyme inhibition profile for this compound is presented in Table 2, showcasing its potential selectivity.

| Enzyme Target | Inhibition (IC50, µM) |

|---|---|

| COX-1 | > 50 |

| COX-2 | 15.5 |

| Human Topoisomerase-II | 25.2 |

| PARP-1 | 10.8 |

This data is hypothetical and for illustrative purposes, based on the activities of related indole compounds.

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov For this compound, docking studies could be performed against the active sites of enzymes like COX-2 or kinases such as IKKβ to understand the molecular basis of its potential inhibitory activity.

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds to understand how chemical modifications affect their biological activity.

The position and nature of substituents on the indole ring are critical for biological activity. The fluorine atom at the C-7 position is known to alter the electronic distribution of the indole ring, which can impact binding to target proteins. frontiersin.org SAR studies on related fluoroquinolone analogs have shown that a fluorine atom at an equivalent position can improve cell penetrability. nih.gov

Table 3 illustrates a hypothetical SAR for substitutions on the indole ring, keeping the 3-cyclobutylmethyl group constant.

| Compound | Indole Substitution | IKKβ Inhibition (IC50, µM) |

|---|---|---|

| 1 | 7-Fluoro | 85 |

| 2 | 5-Fluoro | 120 |

| 3 | Unsubstituted | 250 |

| 4 | 7-Chloro | 95 |

This data is hypothetical and for illustrative purposes.

The substituent at the 3-position of the indole ring significantly influences the compound's interaction with its biological targets. The cyclobutylmethyl group is a relatively bulky and lipophilic moiety. Modifications to this group can provide insights into the size and nature of the binding pocket.

Table 4 presents a hypothetical SAR study on the modification of the 3-position substituent, maintaining the 7-fluoroindole (B1333265) core.

| Compound | C-3 Substituent | IKKβ Binding Affinity (Ki, nM) |

|---|---|---|

| A | Cyclobutylmethyl | 85 |

| B | Propyl | 150 |

| C | Benzyl | 110 |

| D | Cyclohexylmethyl | 95 |

This data is hypothetical and for illustrative purposes.

Role of Fluorine Position in Modulating Activity

The introduction of a fluorine atom into a pharmacologically active molecule can significantly modify its properties, and the position of this substitution is crucial. In the case of this compound, the fluorine atom at the 7-position of the indole ring is expected to influence its biological activity through several mechanisms:

Electronic Effects: Fluorine is the most electronegative element, and its presence on the indole ring can alter the electron distribution of the aromatic system. nih.gov This can affect the compound's acidity, basicity, and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov Specifically, a fluorine at the 7-position can influence the pKa of the indole N-H group, which may be critical for receptor binding.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access intracellular targets. nih.gov This increased lipophilicity can also influence the compound's binding to hydrophobic pockets within proteins.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. nih.gov Placing a fluorine atom at a position susceptible to metabolic attack (like the 7-position of the indole ring) can block hydroxylation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound. nih.govnih.gov

Structure-activity relationship (SAR) studies on other fluorinated indole derivatives have demonstrated the importance of the fluorine position. For instance, in a series of fluorinated indole-carboxamides, the position of the fluorine atom significantly impacted their anti-HIV activity. nih.gov While direct comparative studies for the 7-fluoro isomer of this compound are not available, it is a standard practice in drug discovery to synthesize and test various positional isomers to identify the one with the optimal balance of potency, selectivity, and pharmacokinetic properties.

Table 1: General Influence of Fluorine Substitution on Physicochemical Properties

| Property | General Effect of Fluorination | Potential Implication for this compound |

| Acidity/Basicity | Alters pKa | May modify interactions with biological targets. |

| Lipophilicity | Increases | Could enhance membrane permeability and protein binding. |

| Metabolic Stability | Increases | May lead to a longer biological half-life. |

| Conformation | Can influence molecular shape | May affect binding affinity and selectivity for target proteins. |

In Vitro Biotransformation Pathways

The in vitro metabolism of this compound would likely be investigated using liver microsomes or S9 fractions from various species to identify its primary metabolic pathways. Based on the metabolism of other indole-containing compounds, the following biotransformations can be anticipated. nih.govnih.gov

Incubation of this compound with liver microsomes would likely yield a number of phase I metabolites. The primary metabolic reactions for indole derivatives typically involve oxidation. nih.gov Potential metabolites could include:

Hydroxylation: This is a common metabolic pathway for indole derivatives. Hydroxylation could occur on the cyclobutyl ring, the methylene (B1212753) bridge, or potentially at other positions on the indole ring not blocked by the fluorine atom.

N-dealkylation: While less common for this type of structure, cleavage of the cyclobutylmethyl group could be a minor pathway.

Oxidation of the Cyclobutyl Ring: The cyclobutyl moiety could undergo oxidation to form corresponding alcohols or ketones.

Following phase I metabolism, the resulting hydroxylated metabolites could undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.

Metabolic "soft spots" are positions on a molecule that are particularly susceptible to metabolism. Identifying these can guide further chemical modifications to improve the compound's metabolic stability. For this compound, the likely metabolic soft spots would be:

The Cyclobutyl Ring: The aliphatic cyclobutyl ring is a prime candidate for hydroxylation by cytochrome P450 enzymes.

The Methylene Bridge: The CH2 group connecting the cyclobutyl ring to the indole is also a potential site for oxidation.

The Indole Ring: While the 7-position is blocked by fluorine, other positions on the indole ring could be susceptible to hydroxylation, although this is generally a slower process.

Table 2: Predicted Metabolic Pathways for this compound

| Metabolic Pathway | Potential Site of Metabolism | Predicted Metabolite |

| Hydroxylation | Cyclobutyl ring | Hydroxy-cyclobutyl derivative |

| Hydroxylation | Methylene bridge | Hydroxy-methylene derivative |

| Oxidation | Cyclobutyl ring | Cyclobutanone derivative |

| Glucuronidation | Hydroxylated metabolites | Glucuronide conjugate |

Interaction with Cellular Components (excluding human physiological outcomes)

The interaction of this compound with cellular components would be a key area of preclinical investigation to elucidate its mechanism of action.

Given that many bioactive small molecules can impact cellular bioenergetics, assessing the effect of this compound on mitochondrial function would be a critical step. In vitro assays using isolated mitochondria from model organisms (e.g., rat liver) could be employed to investigate:

Mitochondrial Respiration: The compound's effect on oxygen consumption rates in the presence of various substrates and inhibitors could be measured to determine if it impacts the electron transport chain.

Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential could be assessed using fluorescent dyes to determine if the compound acts as an uncoupler or an inhibitor of oxidative phosphorylation.

Mitochondrial Swelling: Assays to measure mitochondrial swelling can indicate if the compound affects the permeability of the inner mitochondrial membrane.

Indole derivatives have been shown to interact with a wide range of cellular targets and modulate various signaling pathways. nih.gov To understand the mechanism of action of this compound, its effects on specific cellular pathways could be investigated in relevant cell-based models. This could involve:

Receptor Binding Assays: The compound could be screened against a panel of receptors, ion channels, and enzymes to identify potential binding targets.

Reporter Gene Assays: These assays could be used to determine if the compound activates or inhibits specific transcription factors and signaling pathways (e.g., NF-κB, MAPK, etc.).

Kinase Inhibition Assays: The compound could be tested for its ability to inhibit the activity of various protein kinases, which are common targets for indole-based compounds.

By systematically evaluating the compound's effects on these cellular components and pathways, a clearer picture of its molecular mechanism of action could be developed.

Potential Research Applications and Future Directions

Utility as a Chemical Probe for Biological Systems

The unique structural features of 3-(Cyclobutylmethyl)-7-fluoro-1H-indole make it an intriguing candidate for development as a chemical probe. The indole (B1671886) nucleus is a common motif in biologically active molecules, and the fluorine atom at the 7-position can offer desirable properties such as increased metabolic stability and altered electronic characteristics, which may influence binding affinity and selectivity for biological targets. The cyclobutylmethyl group at the 3-position provides a non-polar, sterically defined substituent that can explore hydrophobic pockets within protein binding sites.

As a chemical probe, this compound could be utilized to investigate the function and distribution of specific proteins or to validate novel drug targets. Its utility would depend on its ability to selectively interact with a particular biological molecule, and future research would need to focus on identifying and characterizing these potential interactions through techniques such as affinity chromatography, mass spectrometry, and various bioassays.

Applications in Material Science (e.g., Metal-Organic Frameworks, Conducting Polymers)

In the realm of material science, indole derivatives are of interest for the development of novel functional materials. The electron-rich nature of the indole ring system suggests potential applications in the construction of organic electronic materials.

Metal-Organic Frameworks (MOFs): While not a traditional ligand for MOF synthesis, the indole nitrogen could potentially coordinate with metal centers. The fluorinated benzene (B151609) ring and the cyclobutyl group could influence the packing and porosity of the resulting framework. Research in this area would involve exploring the coordination chemistry of this indole derivative with various metal ions to create new MOFs with potentially unique gas sorption or catalytic properties. One study has noted the potential of a different fluorinated indole derivative, 5-fluoro-3-(1H-indol-3-ylmethyl), as a ligand for constructing metal-organic frameworks, highlighting the potential for this class of compounds. nih.gov

Conducting Polymers: Polyindoles are a class of conducting polymers, and the polymerization of 7-fluoro-1H-indole has been explored for applications in batteries. ossila.com The introduction of the 3-(cyclobutylmethyl) substituent could modulate the electronic properties and processability of the resulting polymer. Future studies could investigate the electrochemical polymerization of this compound and characterize the conductivity and stability of the resulting polymeric material for potential use in electronic devices.

Development of New Synthetic Methodologies (e.g., C-H functionalization)

The synthesis of this compound itself presents an opportunity for the development and application of novel synthetic methodologies. A key area of interest would be the direct C-H functionalization of the 7-fluoro-1H-indole core. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to the target molecule and its analogs.

Research in this direction would focus on developing selective catalytic systems for the alkylation of the C3-position of 7-fluoro-1H-indole with a suitable cyclobutylmethyl electrophile or through a cross-coupling reaction. Success in this area would not only provide an efficient synthesis of the title compound but also contribute to the broader field of indole functionalization, which is of significant importance in organic synthesis.

Design of Libraries for High-Throughput Screening (based on structural features)

The structural scaffold of this compound is well-suited for the design of compound libraries for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, and the quality of the screening library is a critical determinant of success. nih.govthermofisher.com Libraries based on this scaffold could be generated by systematically varying the substituents on the indole ring.

Key structural features for library design include:

The indole nitrogen, which can be alkylated or acylated.

The benzene ring, where additional substituents could be introduced.

The cyclobutyl ring, which could be modified or replaced with other cyclic or acyclic alkyl groups.

The design of such a library would aim to maximize chemical diversity while maintaining drug-like physicochemical properties, often guided by principles such as Lipinski's "Rule of Five". stanford.eduku.edu A well-designed library based on this scaffold could be screened against a wide range of biological targets to identify novel hit compounds for drug development programs.

Exploration of Derivatives with Modified Physicochemical Profiles for Research Tools

Starting from the this compound core, a range of derivatives with tailored physicochemical properties could be synthesized to serve as specialized research tools. By strategically modifying the structure, properties such as solubility, lipophilicity, and metabolic stability can be fine-tuned.

For example, the introduction of polar functional groups could enhance aqueous solubility, which is often desirable for in vitro biological assays. Conversely, increasing lipophilicity might be necessary to improve cell permeability for studying intracellular targets. The fluorine atom already present in the molecule can be a valuable handle for ¹⁹F NMR studies, a powerful technique for investigating ligand-protein binding interactions. ossila.com The development of a suite of these derivatives would provide a valuable toolkit for researchers to dissect complex biological processes.

Q & A

Q. What are the key structural features and nomenclature conventions for 3-(Cyclobutylmethyl)-7-fluoro-1H-indole?

The compound comprises an indole scaffold substituted at the 3-position with a cyclobutylmethyl group and at the 7-position with a fluorine atom. Nomenclature follows IUPAC rules, prioritizing numbering to minimize substituent positions. The "1H" designation indicates the indole's tautomeric form, with the hydrogen at the 1-position . Structural analogs, such as 3-alkylfluoroindoles, have been studied for enzyme inhibition (e.g., myeloperoxidase), highlighting the importance of substituent positioning for bioactivity .

Q. What synthetic methodologies are commonly employed to prepare 3-substituted fluoroindole derivatives?

A typical approach involves:

- Sonogashira coupling or Cu-catalyzed click chemistry for introducing alkyl/aryl groups at the 3-position (e.g., using azidoethyl intermediates and alkynes) .

- Fluorination via electrophilic substitution or directed ortho-metalation strategies for introducing fluorine at the 7-position .

- Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) and characterization by ¹H/¹³C NMR , HRMS , and HPLC to confirm purity .

Q. How is the purity and identity of this compound validated experimentally?

- ¹H NMR : Signals for the cyclobutylmethyl group (e.g., multiplet at δ 2.5–3.0 ppm for CH₂) and fluorine-induced deshielding of adjacent protons .

- HRMS : Exact mass matching the molecular formula (e.g., C₁₃H₁₄FN requires m/z 203.1112) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and packing modes .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?

Analogous compounds (e.g., 3-alkylfluoroindoles) inhibit myeloperoxidase (MPO) via:

- High-affinity binding near the heme cofactor, forming a stable Complex II intermediate after oxidation by Compound I.

- Fluorine enhances electron-withdrawing effects, stabilizing transition states during enzyme-inhibitor interactions . Experimental validation: Kinetic assays (e.g., stopped-flow spectroscopy) and docking simulations (AutoDock Vina) are used to quantify inhibition constants (Kᵢ) and binding poses .

Q. How can synthetic yields be optimized for this compound derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF, PEG-400) improve solubility of intermediates .

- Catalyst tuning : CuI or Pd(PPh₃)₄ enhances coupling efficiency in cycloaddition or cross-coupling reactions .

- Temperature control : Reactions at 60–80°C balance reaction rate and side-product formation .

- Workflow : Parallel screening (e.g., Design of Experiments) identifies optimal conditions .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar indole derivatives?

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MPO inhibition in neutrophil lysates vs. recombinant enzymes) .

- Structural analogs : Test 3-(cyclobutylmethyl) vs. 3-(pentyl) substitutions to isolate steric/electronic effects .

- Data normalization : Correct for batch-to-batch variability in compound purity (e.g., via qNMR) .

Q. How are computational methods integrated into the design of this compound derivatives?

- DFT calculations : Predict substituent effects on indole’s HOMO/LUMO energies and redox potentials .

- MD simulations : Assess binding stability in enzyme active sites over 100-ns trajectories (e.g., GROMACS) .

- QSAR models : Correlate logP, polar surface area, and steric parameters with bioactivity .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

- PPE : Gloves (nitrile), face shields, and NIOSH-approved respirators for particulate control .

- Engineering controls : Fume hoods with ≥100 ft/min airflow for volatile intermediates (e.g., azides) .

- Waste disposal : Quench reactive species (e.g., NaN₃ with NaNO₂/HCl) before aqueous disposal .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.